molecular formula C4H12ClNO2 B3058656 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride CAS No. 90792-82-8

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride

Cat. No. B3058656
CAS RN: 90792-82-8
M. Wt: 141.6 g/mol
InChI Key: BAUFQQWPODDQLO-UHFFFAOYSA-N
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Description

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C3H10ClNO2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of aminooxy compounds often involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction . This reaction generates a robust oxime ether linkage and can be performed under mild conditions in a variety of solvents, including water .


Chemical Reactions Analysis

Aminooxy compounds, such as 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride, can participate in oximation reactions with carbonyl compounds to form oxime ethers . This reductive oxyamination method circumvents the problem caused by oxime isomers and can be used for the highly sensitive and selective analysis of monosaccharides with high accuracy .

Scientific Research Applications

Viscosity and Physicochemical Properties

Viscosities of Binary and Ternary Aqueous Solutions of 2-Amino-2-methylpropan-1-ol, 2-Amino-2-methylpropane-1,3-diol, and 2-Amino-2-methylpropan-1-ol Hydrochloride : This study measures the kinematic viscosities of aqueous solutions containing compounds similar to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The viscosity data were correlated with concentration and temperature, providing insight into the physicochemical properties of these solutions (Chenlo et al., 2002).

Antioxidant and Membrane-Stabilizing Properties

Антиоксидантные и мембраностабилизирующие свойства гидрохлоридов 1-(4-замещенных фенил)-2H-(фенил)-3-аминопропан-1-олов in vitro and The antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2h-(phenyl)-3-aminopropan-1-ol hydrochlorides in vitro : These papers discuss the in vitro antioxidant and membrane-stabilizing properties of hydrochlorides similar to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The studies found that these compounds do not possess significant antioxidant activity but do exhibit anti-hemolytic effects on erythrocyte oxidative stress models (Malakyan et al., 2010); (Malakyan et al., 2011).

Biofuel Production

Engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic 2-methylpropan-1-ol production at theoretical yield in Escherichia coli : This research highlights the potential of using engineered enzymes for biofuel production, specifically for the anaerobic production of isobutanol, a compound related to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The study demonstrates a pathway for biofuel commercialization (Bastian et al., 2011).

Medicinal Chemistry Applications

Synthesis and evaluation of uterine relaxant activity for a novel series of substituted p-hydroxyphenylethanolamines : This paper discusses the synthesis and biological evaluation of compounds structurally related to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The synthesized compounds were evaluated for their uterine relaxant activity, providing insights into potential medicinal applications (Viswanathan & Chaudhari, 2006).

Biophysical Research

A 1H NMR Study of Palladium(II) Coordination Compounds with 2-Aminooxypropanoic Acid and Its Methyl Ester : This study explores the interaction of ligands like 2-aminooxypropanoic acid (related to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride) with palladium(II), providing insights into the chelating and coordination behavior of these compounds, which is relevant for understanding the chemical properties and applications in biophysical research (Warnke & Trojanowska, 1993).

Safety and Hazards

The safety data sheet for 1-(Aminooxy)propane hydrochloride, a related compound, indicates that it causes serious eye irritation . Precautionary measures include washing hands and any exposed skin thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride are not mentioned in the sources retrieved, recent advances in the synthesis of α-amino ketones, which include aminooxy compounds, suggest potential for development and emerging potential within this area .

properties

IUPAC Name

1-aminooxy-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-4(2,6)3-7-5;/h6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFQQWPODDQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630876
Record name 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90792-82-8
Record name 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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